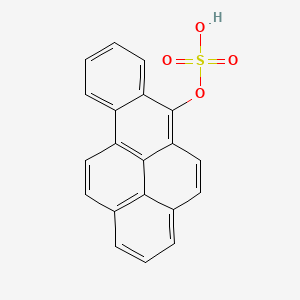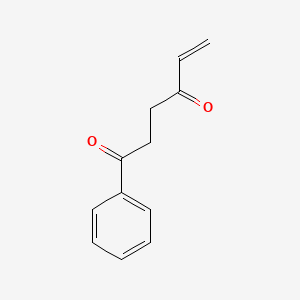![molecular formula C10H13ClOS B14481763 [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene CAS No. 66303-47-7](/img/structure/B14481763.png)
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a 2-chloro-2-ethoxyethyl group and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with 2-chloro-2-ethoxyethanethiol. This reaction can be facilitated by the presence of a base such as sodium hydroxide or potassium carbonate, which helps to deprotonate the thiol group, making it more nucleophilic and able to attack the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of ethoxyethylsulfanylbenzene.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethoxyethylsulfanylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which [(2-Chloro-2-ethoxyethyl)sulfanyl]benzene exerts its effects depends on the specific reaction or application. For example, in enzyme inhibition studies, the compound may interact with the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The molecular targets and pathways involved can vary widely depending on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
[(2-Chloroethyl)sulfanyl]benzene: Lacks the ethoxy group, which may result in different reactivity and applications.
[(2-Ethoxyethyl)sulfanyl]benzene:
[(2-Chloro-2-ethoxyethyl)sulfanyl]toluene: Contains a methyl group on the benzene ring, which can influence its reactivity and applications.
Propiedades
Número CAS |
66303-47-7 |
|---|---|
Fórmula molecular |
C10H13ClOS |
Peso molecular |
216.73 g/mol |
Nombre IUPAC |
(2-chloro-2-ethoxyethyl)sulfanylbenzene |
InChI |
InChI=1S/C10H13ClOS/c1-2-12-10(11)8-13-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clave InChI |
SAQKPLJWLCXNEL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CSC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


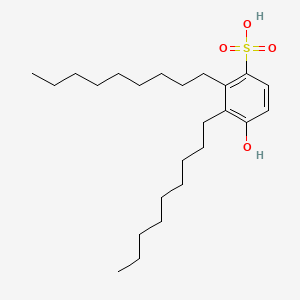
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
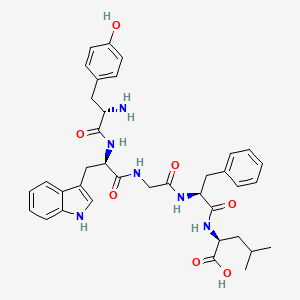

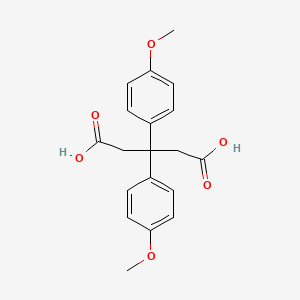
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)


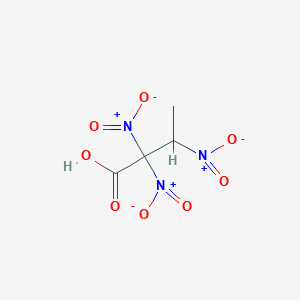
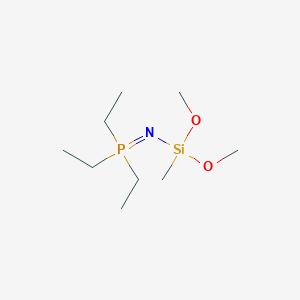
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)

